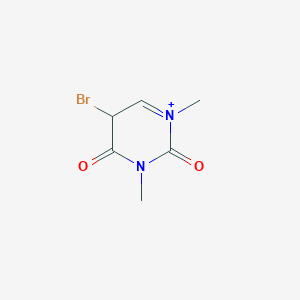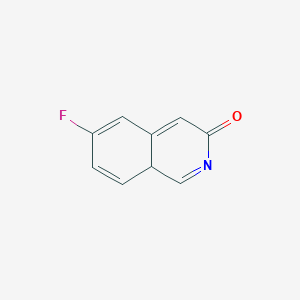
2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring structure, with a carboxylic acid group at the fourth position and a keto group at the second position. It is known for its stability and significant biological activity, making it a valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological properties, including enzyme inhibition and interaction with biological pathways.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
- 2-Substituted benzimidazole-5(6)-carboxylic acids
- Oxazole derivatives
Uniqueness: 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its specific structural features, such as the fused benzene and imidazole rings and the presence of both a keto and carboxylic acid group. These features contribute to its stability and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
Clave InChI |
HCDLPXOJMPJMFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)NC2C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)








![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)



